Thienamycin p-nitrobenzylester hydrochloride
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Overview
Description
Thienamycin p-nitrobenzylester hydrochloride is a derivative of thienamycin, a potent antibiotic compound. Thienamycin itself is a member of the carbapenem class of antibiotics, known for their broad-spectrum antibacterial activity and resistance to β-lactamase enzymes . This compound is utilized in various scientific and medical applications due to its unique chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thienamycin p-nitrobenzylester hydrochloride involves several steps, starting from the core structure of thienamycin. The process typically includes the esterification of thienamycin with p-nitrobenzyl alcohol under acidic conditions to form the ester derivative. The final product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: Thienamycin p-nitrobenzylester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Thienamycin p-nitrobenzylester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex carbapenem antibiotics.
Biology: The compound is studied for its antibacterial activity and mechanism of action against various bacterial strains.
Medicine: this compound is explored for its potential use in treating infections resistant to conventional antibiotics.
Industry: It is utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Thienamycin p-nitrobenzylester hydrochloride exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in bacteria, disrupting the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacterial cells .
Comparison with Similar Compounds
Imipenem: Another carbapenem antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Meropenem: Known for its broad-spectrum activity and stability against β-lactamase enzymes.
Panipenem: Co-administered with betamipron to reduce nephrotoxicity, used primarily in Japan
Uniqueness: Thienamycin p-nitrobenzylester hydrochloride is unique due to its specific ester derivative, which can be further modified to enhance its antibacterial activity and pharmacokinetic profile. Its resistance to β-lactamase enzymes and broad-spectrum activity make it a valuable compound in the fight against antibiotic-resistant bacterial infections .
Properties
Molecular Formula |
C23H31ClN4O7S |
---|---|
Molecular Weight |
543.0 g/mol |
IUPAC Name |
1-methylpyrrolidin-2-one;(4-nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H21N3O6S.C5H9NO.ClH/c1-10(22)15-13-8-14(28-7-6-19)16(20(13)17(15)23)18(24)27-9-11-2-4-12(5-3-11)21(25)26;1-6-4-2-3-5(6)7;/h2-5,10,13,15,22H,6-9,19H2,1H3;2-4H2,1H3;1H |
InChI Key |
RISUKBNXUNVOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCN)O.CN1CCCC1=O.Cl |
Origin of Product |
United States |
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